Product packaging for Ethyl (4-formylphenoxy)acetate(Cat. No.:CAS No. 51264-69-8)

Ethyl (4-formylphenoxy)acetate

Cat. No.: B1607155
CAS No.: 51264-69-8
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Description

Overview of Aryl Ether Derivatives in Organic Synthesis

Aryl ethers are a significant class of organic compounds characterized by an oxygen atom connected to two aryl groups or one aryl and one alkyl group. This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with methods ranging from classical approaches like the Williamson ether synthesis to modern cross-coupling reactions. mdpi.com

Significance of the Formylphenoxyacetate Moiety in Chemical Structures

The formylphenoxyacetate moiety combines three key functional groups: a formyl group, a phenoxy group (an aryl ether), and an acetate (B1210297) group. This combination provides a platform for diverse chemical transformations. The aldehyde functionality is highly reactive and serves as a key handle for introducing further molecular complexity through reactions such as condensation, oxidation, reduction, and the formation of Schiff bases. smolecule.com

The phenoxyacetic acid portion and its ester derivatives are also of considerable interest in medicinal chemistry. dovepress.com They are found in various compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. For example, derivatives of phenoxyacetic acid have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. The specific arrangement of these functional groups in the formylphenoxyacetate moiety allows for the systematic modification of different parts of the molecule to fine-tune its properties for specific applications.

Research Trajectories and Future Prospects of Ethyl (4-formylphenoxy)acetate

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. tandfonline.comd-nb.info Its utility as a building block is a primary driver of its current research trajectory. For instance, it has been used in the synthesis of novel chromanone derivatives with cytotoxic properties against cancer cell lines. d-nb.info

The future prospects for this compound appear promising and are primarily linked to its role as a versatile precursor in several key areas:

Medicinal Chemistry: The compound is a valuable starting material for the synthesis of new biologically active molecules. Its formyl group allows for the construction of diverse heterocyclic systems and other complex structures that are scaffolds for new drug candidates. Research has shown its utility in creating precursors for potential anticancer agents. dovepress.comtandfonline.comcymitquimica.com The ability to form conjugates with monoclonal antibodies also suggests potential applications in cancer diagnosis and treatment. cymitquimica.com Future work will likely focus on utilizing this compound to explore novel chemical spaces for drug discovery, targeting a range of diseases.

Materials Science: The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers and functional materials. smolecule.com The aldehyde and ester groups can be independently or sequentially modified to create monomers for polymerization or to functionalize surfaces. This could lead to the development of new materials with tailored optical, electronic, or mechanical properties.

Agrochemicals: The structural features of this compound and its derivatives make them suitable for investigation in the development of new herbicides and fungicides. smolecule.com The phenoxyacetic acid scaffold is already present in some commercial herbicides, and the addition of the formyl group provides a site for further modification to enhance efficacy and selectivity.

Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 51264-69-8
Molecular Formula C₁₁H₁₂O₄ cymitquimica.com
Molecular Weight 208.21 g/mol cymitquimica.com
IUPAC Name ethyl 2-(4-formylphenoxy)acetate cymitquimica.com
Synonyms (4-Formyl-phenoxy)-acetic acid ethyl ester, Acetic acid, 2-(4-formylphenoxy)-, ethyl ester cymitquimica.com
SMILES CCOC(=O)COC1=CC=C(C=C1)C=O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B1607155 Ethyl (4-formylphenoxy)acetate CAS No. 51264-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ethyl acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethyl_acetate
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid ethyl ester
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Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
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Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
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Synthetic Methodologies for Ethyl 4 Formylphenoxy Acetate and Its Analogues

Classical Approaches to Phenoxyacetate (B1228835) Ester Synthesis

The traditional methods for synthesizing phenoxyacetate esters like ethyl (4-formylphenoxy)acetate are well-documented and widely practiced in organic synthesis. These approaches can be broadly categorized into esterification reactions and alkylation reactions, each with its own set of advantages and specific applications.

Esterification Reactions for this compound Formation

One of the primary routes to this compound involves the esterification of (4-formylphenoxy)acetic acid. This reaction directly introduces the ethyl ester group onto the carboxylic acid functionality of the phenoxyacetic acid backbone.

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a viable method for the production of this compound. This process typically involves the reaction of (4-formylphenoxy)acetic acid with ethanol (B145695) in the presence of a suitable acid catalyst. A notable example is the use of potash alum [KAl(SO₄)₂·12H₂O] as a heterogeneous acid catalyst. researchgate.netias.ac.in This catalyst facilitates the direct condensation of formylphenoxyaliphatic acids with alcohols, offering a convenient and clean procedure. researchgate.netias.ac.in

The general mechanism of acid-catalyzed esterification, often referred to as Fischer esterification, involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the desired ester. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. masterorganicchemistry.com

The yield of this compound in acid-catalyzed esterification is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, reaction temperature, reactant molar ratio, and reaction time.

In the synthesis of a related compound, ethyl 2-(2-formylphenoxy)acetate, using potash alum as a catalyst, an excellent yield of 94% was achieved. ias.ac.in The optimization of this process revealed several key factors. The molar ratio of the alcohol to the carboxylic acid was found to be a critical factor, with an excess of the alcohol favoring the formation of the ester. researchgate.netias.ac.in Furthermore, the catalyst loading is crucial; while a certain amount is necessary to drive the reaction, an excessive amount may not lead to a significant improvement in yield. ias.ac.in Temperature also plays a significant role, with higher temperatures generally increasing the reaction rate, although care must be taken to avoid potential side reactions or degradation of the product. dergipark.org.tr

Studies on the optimization of ethyl acetate (B1210297) synthesis have shown that using a response surface methodology can effectively identify the optimal conditions for temperature, catalyst amount, and reactant molar ratio to achieve the highest possible conversion. dergipark.org.tr For instance, in one study, the highest conversion was achieved at 80°C with a specific catalyst concentration and reactant ratio. dergipark.org.tr These principles of optimization are directly applicable to the synthesis of this compound.

Table 1: Optimization of Esterification of 2-formylphenoxyacetic acid with Ethanol

ParameterConditionYield of Ethyl 2-(2-formylphenoxy)acetateReference
CatalystPotash Alum (10 mol%)94% ias.ac.in
Reactant RatioExcess EthanolHigh researchgate.netias.ac.in
TemperatureRefluxHigh ias.ac.in

Note: This data is for a closely related isomer and illustrates the optimization principles.

Alkylation of Phenolic Precursors with Haloacetates

An alternative and widely used method for the synthesis of phenoxyacetate esters is the Williamson ether synthesis. This approach involves the O-alkylation of a phenolic compound with a haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. masterorganicchemistry.comlibretexts.org

The synthesis of ethyl (4-aminophenoxy)acetate, a valuable analogue of this compound, is typically achieved through a two-step process starting from 4-nitrophenol (B140041). The first step involves the alkylation of 4-nitrophenol with an ethyl haloacetate to form ethyl (4-nitrophenoxy)acetate. This reaction is commonly carried out by reacting 4-nitrophenol with ethyl bromoacetate in a suitable solvent like dry acetone (B3395972), using a base such as anhydrous potassium carbonate (K₂CO₃) to deprotonate the phenol (B47542). mdpi.com The presence of a catalytic amount of potassium iodide can enhance the reaction rate.

The subsequent step is the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation, with a common and efficient method being the use of iron powder in the presence of ammonium (B1175870) chloride (Fe/NH₄Cl). mdpi.comresearchgate.net This method is favored for its selectivity and does not require complex reaction setups. mdpi.com

Table 2: Synthesis of Ethyl (4-nitrophenoxy)acetate via Alkylation

Phenolic PrecursorAlkylating AgentBaseSolventConditionsProductReference
4-NitrophenolEthyl bromoacetateK₂CO₃Dry AcetoneReflux, 8hEthyl (4-nitrophenoxy)acetate mdpi.com
Reaction of 4-Hydroxybenzaldehyde (B117250) with Ethyl Chloroacetate

The direct synthesis of this compound can be efficiently accomplished by the reaction of 4-hydroxybenzaldehyde with ethyl chloroacetate. This Williamson ether synthesis is typically performed in the presence of a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like acetone. nih.govscispace.com The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a phenoxide ion which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride ion to form the ether linkage.

A reported procedure involves refluxing a mixture of 4-hydroxybenzaldehyde, ethyl chloroacetate, and anhydrous potassium carbonate in acetone for 12 hours. nih.govscispace.com This method has been shown to produce this compound in a high yield of 87%. nih.govscispace.com

Table 3: Synthesis of this compound via Williamson Ether Synthesis

Phenolic PrecursorAlkylating AgentBaseSolventConditionsYieldReference
4-HydroxybenzaldehydeEthyl chloroacetateAnhydrous K₂CO₃AcetoneReflux, 12h87% nih.govscispace.com
Utility of Potassium Carbonate in Alkylation Reactions

Potassium carbonate (K2CO3) is a widely utilized reagent in organic synthesis, particularly in the alkylation of phenols to form ethers, a key step in the synthesis of compounds like this compound. researchgate.netalfa-chemistry.com Its efficacy stems from its properties as a weak, inexpensive, and environmentally friendly base. researchgate.netalfa-chemistry.com

In the context of the Williamson ether synthesis, potassium carbonate serves as a base to deprotonate the phenol, creating a phenoxide ion. vedantu.comstackexchange.com This phenoxide then acts as a nucleophile, attacking an alkyl halide (such as ethyl bromoacetate) in an SN2 reaction to form the desired ether. vedantu.comstackexchange.com The reaction between 4-hydroxybenzaldehyde and an appropriate bromoalkane in the presence of potassium carbonate is a common method to produce 4-alkoxy benzaldehydes. taylorandfrancis.com

Potassium carbonate's utility extends beyond simple alkylations. It is also employed as an acid scavenger in various metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. alfa-chemistry.comyoutube.com Its ability to neutralize acids generated during these reactions helps to maintain optimal reaction conditions and improve yields. alfa-chemistry.comyoutube.com

Reaction Type Role of Potassium Carbonate Key Features
Williamson Ether SynthesisBaseDeprotonates phenol to form a nucleophilic phenoxide ion. vedantu.comstackexchange.com
Phenol AlkylationBaseFacilitates the formation of aryloxyalkanoic acids. mdpi.com
Metal-Catalyzed CouplingsAcid ScavengerNeutralizes acidic byproducts in reactions like Suzuki and Heck. alfa-chemistry.comyoutube.com
Knoevenagel CondensationCatalystPromotes the condensation of aldehydes with active methylene (B1212753) compounds. uaic.ro

Advanced and Green Chemistry Synthetic Routes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. uaic.ro In the synthesis of formylphenoxyacetates, several strategies can be employed to align with these principles.

Another green strategy involves the use of more environmentally benign solvents or even solvent-free conditions. uaic.ro Grinding methods, where reactants are mixed in the absence of a solvent, have been shown to be effective for some reactions catalyzed by potassium carbonate. uaic.ro Furthermore, the use of aqueous media for reactions like the Suzuki coupling represents a significant step towards greener synthesis. jeolusa.com

The recyclability of catalysts and solvents is also a cornerstone of green chemistry. Potassium carbonate, being a heterogeneous base, can be recovered by filtration, washed, and reused in subsequent batches, thereby minimizing waste.

Continuous flow chemistry offers several advantages over traditional batch processing for industrial synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. akjournals.comresearchgate.net

The alkylation of phenols, a key reaction in the synthesis of formylphenoxyacetates, has been successfully demonstrated in a packed-bed flow reactor using potassium carbonate as a heterogeneous base. akjournals.comresearchgate.net In this system, a solution of the phenol and alkyl halide is passed through a column packed with potassium carbonate. akjournals.comresearchgate.net This setup allows for the reaction to proceed under anhydrous conditions, and the product can often be isolated by simply removing the solvent, which is a highly atom-efficient process. akjournals.com

While the direct application of continuous flow for the synthesis of this compound is not extensively documented in the provided search results, the successful flow alkylation of other phenols suggests its feasibility. akjournals.comresearchgate.net However, reaction conditions such as temperature and residence time may need to be optimized, as the reactivity of phenols can vary. akjournals.comresearchgate.net For example, the alkylation of phenol with an alkyl halide using potassium carbonate in a flow reactor required higher temperatures and longer reaction times compared to the alkylation of thiols. akjournals.comresearchgate.net

Parameter Batch Synthesis Continuous Flow Synthesis
Reaction Vessel Round-bottom flaskPacked-bed reactor, microreactor
Heat Transfer Less efficient, potential for hotspotsHighly efficient, precise temperature control
Safety Higher risk with large volumes of reagentsImproved safety due to small reaction volumes
Scalability Challenging, often requires re-optimizationEasier to scale up by running for longer times or using multiple reactors in parallel
Work-up Typically involves extraction and purificationCan be simplified, sometimes only solvent removal is needed. akjournals.com

Synthesis of Substituted this compound Derivatives

The synthesis of Ethyl (2,3-dichloro-4-formylphenoxy)acetate can be achieved through the alkylation of the corresponding dichlorinated phenol. The general procedure involves reacting 2,3-dichloro-4-hydroxybenzaldehyde (B99714) with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate and a suitable solvent like dimethylformamide (DMF). mdpi.com The reaction mixture is typically stirred for several hours at room temperature to afford the desired product. mdpi.com

An alternative approach involves the esterification of (2,3-dichloro-4-formylphenoxy)acetic acid with ethanol in the presence of an acid catalyst.

Synthesis of Methyl (formylphenoxy)acetate and Derivatives

The synthesis of methyl (formylphenoxy)acetate and its derivatives is commonly achieved through the reaction of a substituted hydroxybenzaldehyde with methyl bromoacetate. d-nb.info A general procedure involves heating the hydroxybenzaldehyde derivative with methyl bromoacetate and potassium carbonate in a suitable solvent like ethyl methyl ketone. d-nb.info This method has been used to produce various methyl (formylphenoxy)acetate derivatives. d-nb.info For instance, one derivative was synthesized and obtained as a pale yellow oil in 85% yield without requiring further purification. d-nb.info Another derivative was prepared and yielded a pale yellow oil in 63% yield. d-nb.info

These compounds serve as crucial intermediates in the synthesis of more complex molecules. scilit.comnih.gov For example, they have been utilized in the creation of a new class of acetylcholinesterase inhibitors. nih.gov The reaction conditions, such as the choice of base and solvent, play a significant role in the reaction's efficiency. Anhydrous potassium carbonate is a preferred base as it effectively deprotonates the phenolic hydroxyl group, which facilitates the nucleophilic attack on the chloroacetate. Solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone are commonly employed, with DMSO often leading to higher yields due to its polarity.

ReactantsReagentsSolventProductYieldReference
Hydroxybenzaldehyde derivatives (10a-c)Methyl bromoacetate, Potassium carbonateEthyl methyl ketoneMethyl (formylphenoxy)acetate (11a-c)- d-nb.info
7-methoxychroman-4-one (4)Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy) acetate (8b)Methanol (B129727)Compound 5d52% d-nb.info
7-methoxychroman-4-one (4)Methyl 2-(4-formylphenoxy)acetate (11c)n-ButanolCompound 5i36% d-nb.info

Synthesis of Oxiran-2-ylmethyl 4-(4-formylphenoxy)butanoate and related compounds

The synthesis of oxiran-2-ylmethyl 4-(4-formylphenoxy)butanoate has been documented with a reported yield of 33%. rsc.org The product is described as a colorless viscous liquid. rsc.org The synthesis of related compounds, such as oxiran-2-ylmethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, has also been reported. rsc.org Another related compound, ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, was synthesized with a 63% yield and obtained as a white solid. rsc.org The general synthetic strategy for these types of compounds often involves the reaction of a substituted phenol with an appropriate epoxide-containing butanoate derivative. rsc.orgnih.gov

CompoundYieldPhysical StateReference
Oxiran-2-ylmethyl 4-(4-formylphenoxy)butanoate33%Colorless viscous liquid rsc.org
Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate63%White solid rsc.org
4-phenoxybutanoic acid86%Colorless liquid rsc.org

Synthesis of Ethyl 4-(4-formylphenoxy)butanoate

The synthesis of Ethyl 4-(4-formylphenoxy)butanoate is typically accomplished by reacting 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate. prepchem.comresearchgate.net In one method, a solution of 4-hydroxybenzaldehyde in butanone is treated with anhydrous potassium carbonate, followed by the dropwise addition of ethyl 4-bromobutanoate. prepchem.com The mixture is then refluxed, and after workup, the product is obtained as a colorless oil with a yield of 67%. prepchem.com

Another described synthesis involves reacting 4-hydroxybenzaldehyde with ethyl 4-bromobutanoate in the presence of potassium carbonate as a base and acetonitrile (B52724) as the solvent, resulting in a 69% yield. researchgate.net A different approach utilizing p-hydroxybenzaldehyde, ethyl 4-bromobutyrate, and potassium carbonate in dimethylformamide (DMF) afforded the product in an 82% yield as a colorless liquid. rsc.org

ReactantsReagentsSolventYieldPhysical StateReference
4-Hydroxybenzaldehyde, Ethyl 4-bromobutanoateAnhydrous potassium carbonateButanone67%Colorless oil prepchem.com
4-Hydroxybenzaldehyde, Ethyl 4-bromobutanoatePotassium carbonateAcetonitrile69%- researchgate.net
p-Hydroxybenzaldehyde, Ethyl 4-bromobutyratePotassium carbonateDMF82%Colorless liquid rsc.org

Isolation and Purification Techniques

The isolation and purification of this compound and its analogues are critical steps to ensure the high purity of the final compounds, which is essential for their subsequent applications.

Crystallization Methods for High-Purity Compounds

Crystallization is a powerful technique for purifying solid organic compounds. iscientific.org For compounds like this compound and its derivatives, obtaining a crystalline solid is advantageous for achieving high purity. unifr.ch The choice of solvent is crucial in the crystallization process; for organic complexes, ethyl acetate can be a good solvent choice. unifr.ch Slow evaporation of the solvent is a common and straightforward crystallization method, although it may not always yield the highest quality crystals. unifr.ch

In some cases, if an oil is obtained upon evaporation, it may be due to the high solubility of the compound in the chosen solvent, and trying a less effective solvent is recommended. unifr.ch For compounds that are difficult to crystallize, techniques like co-crystallization with an agent such as triphenylphosphine (B44618) oxide can be beneficial. unifr.ch

Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC)

Chromatography is a widely used and effective method for the purification of organic compounds. sapub.org Column chromatography, in particular, is frequently employed to purify reaction mixtures. clockss.orgwiley-vch.de For instance, the purification of Ethyl 4-(2-formylphenoxy)butanoate was achieved using column chromatography with a mobile phase of n-hexane-AcOEt (4/1). clockss.org

Flash liquid chromatography is another efficient purification technique. sapub.org A Teledyne CombiFlash Rf system with a normal-phase silica (B1680970) column has been used to purify crude reaction extracts, employing a gradient elution with a hexanes/ethyl acetate mixture. sapub.org The progress of purification is often monitored by Thin Layer Chromatography (TLC). rsc.org High-Performance Liquid Chromatography (HPLC) can also be utilized for achieving high purity separations.

CompoundChromatographic MethodEluent/Mobile PhaseReference
Ethyl 4-(2-formylphenoxy)butanoateColumn Chromatographyn-hexane-AcOEt (4/1) clockss.org
Ethyl 4-(4-formylphenoxy)butanoateSilica Gel Flash Column Chromatographyethyl acetate:n-hexane (3:97) rsc.org
Aldehyde 12Column Chromatographyhexanes/ethyl acetate (10/1) wiley-vch.de
Diastereomers 3en, 3exFlash Liquid Chromatographyhexanes/ethyl acetate gradient sapub.org
Diastereomers 4en, 4exFlash Liquid Chromatographyhexanes/ethyl acetate gradient sapub.org

Solvent Extraction Techniques (e.g., Ethyl Acetate Extraction)

Solvent extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. organomation.com Ethyl acetate is a commonly used solvent for extracting organic compounds from aqueous solutions. rsc.orgnih.govlibretexts.org In the synthesis of this compound and its analogues, the reaction mixture is often partitioned between water and an organic solvent like butanone or ethyl acetate. rsc.orgprepchem.com The organic layer, containing the desired product, is then separated, washed, dried, and concentrated. rsc.orgprepchem.com

The process typically involves washing the organic phase with dilute sodium hydroxide (B78521), water, and brine to remove impurities. prepchem.com Drying agents like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) are used to remove residual water from the organic extract. rsc.orgprepchem.com This technique is crucial for the initial workup of the reaction mixture before further purification steps like chromatography or crystallization. rsc.org

Chemical Reactivity and Derivatization of Ethyl 4 Formylphenoxy Acetate

Reactions of the Formyl Group

The aldehyde functionality in ethyl (4-formylphenoxy)acetate is a primary site for chemical modifications, readily undergoing reactions typical of aromatic aldehydes. These include condensation reactions to form new carbon-nitrogen and carbon-carbon bonds.

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is often catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

For instance, the reaction of this compound with various anilines (substituted primary aromatic amines) in a suitable solvent like methanol (B129727) and in the presence of a catalytic amount of acetic acid yields the corresponding Schiff bases. nih.gov These reactions are generally efficient, providing the products in high yields. nih.gov The formation of the imine bond is a key step in the synthesis of various biologically active compounds.

Similarly, the related compound, (4-formylphenoxy)acetic acid, can be condensed with substituted anilines in ethanol (B145695) to produce intermediate Schiff bases. ijpsr.com This highlights the general reactivity of the 4-formylphenoxy scaffold in forming imines.

Table 1: Examples of Schiff Base Formation Reactions

Reactant 1 Reactant 2 Catalyst Product Type Ref
This compound Aniline Acetic Acid Schiff Base nih.gov
This compound 4-Methoxyaniline Acetic Acid Schiff Base nih.gov
(4-formylphenoxy)acetic acid Substituted Anilines - Schiff Base ijpsr.com

A significant application of the reactivity of the formyl group is in the Knoevenagel condensation with active methylene (B1212753) compounds, particularly 2,4-thiazolidinedione (B21345). This reaction is a crucial step in the synthesis of 5-arylidene-2,4-thiazolidinediones, a class of compounds known for their medicinal properties. ijsrst.comrsc.org

The condensation of this compound with 2,4-thiazolidinedione typically occurs in the presence of a basic catalyst, such as piperidine, in a solvent like toluene, to yield ethyl {4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate. derpharmachemica.com Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of baker's yeast for a more environmentally friendly approach. rsc.org

In a related multi-step synthesis, (4-formylphenoxy)acetic acid is first condensed with various amines to form an amide, which is then reacted with 2,4-thiazolidinedione in the presence of sodium acetate (B1210297) and glacial acetic acid to produce 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(substituted phenyl)acetamide derivatives. primescholars.com This strategy demonstrates the utility of the formyl group in building complex heterocyclic structures. The synthesis of the necessary 2,4-thiazolidinedione starting material can be achieved from chloroacetic acid and thiourea. primescholars.comnih.gov

Table 2: Synthesis of Thiazolidinedione Derivatives

Aldehyde Reactant Methylene Reactant Catalyst/Reagents Product Type Ref
This compound 2,4-Thiazolidinedione Piperidine, Toluene Thiazolidinedione derivative derpharmachemica.com
2-(4-formylphenoxy)-N-substituted acetamide 2,4-Thiazolidinedione Sodium Acetate, Glacial Acetic Acid Thiazolidinedione derivative primescholars.com
Aromatic Aldehydes 2,4-Thiazolidinedione Baker's Yeast 5-Arylidene-2,4-thiazolidinedione rsc.org

The formyl group of this compound can also participate in reactions with phosphonate-containing reagents. A notable example is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of an aldehyde with a stabilized phosphonate (B1237965) carbanion to form an alkene, predominantly with (E)-stereoselectivity. wikipedia.org This reaction provides a powerful method for carbon-carbon double bond formation.

While specific examples detailing the HWE reaction directly with this compound are not prevalent in the provided context, the general mechanism involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then adds to the aldehyde. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to yield the alkene. The stereochemical outcome can be influenced by reaction conditions such as the base used and the reaction temperature. wikipedia.orgacs.org

Furthermore, the formyl group is a key reactant in the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite (B83602). beilstein-journals.org In a related synthesis, ethyl 2-(4-formylphenoxy)acetate is first converted to a hydrazide, which then reacts with aromatic aldehydes to form arylidene derivatives. These intermediates can subsequently react with amines and triphenylphosphite to yield α-aminophosphonates. tandfonline.comnih.gov

Reactions at the Ester Moiety

The ethyl ester group of this compound offers another site for chemical transformation, primarily through nucleophilic acyl substitution reactions.

The ethyl ester of this compound can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, (4-formylphenoxy)acetic acid. A common laboratory procedure involves heating the ester with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. oncotarget.com For instance, hydrolysis with sodium hydroxide in a methanol/water mixture, followed by the addition of hydrochloric acid, gives (4-formylphenoxy)acetic acid in high yield. oncotarget.com

This carboxylic acid derivative is a valuable intermediate in its own right. For example, it can be used in the synthesis of hydrazones by reacting it with hydrazides in the presence of an acid catalyst. mdpi.com The acid can also be esterified with various alcohols using a catalyst like potash alum. researchgate.netias.ac.in

Table 3: Hydrolysis of this compound

Reactant Reagents Product Ref

Transesterification is a process where the alkoxy group of an ester is exchanged with another alkoxy group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this means the ethyl group can be replaced by other alkyl groups by reacting it with the corresponding alcohol in the presence of a suitable catalyst.

The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess or as the solvent. masterorganicchemistry.com For example, reacting this compound with a large excess of methanol under acidic or basic conditions would lead to the formation of mthis compound. While specific examples of transesterification with this compound are not detailed in the provided search results, it is a fundamental reaction of esters. masterorganicchemistry.comsmolecule.comvulcanchem.com

Reactions Involving the Phenyl Ring

The phenyl ring of this compound is a platform for substitution reactions, with the existing substituents influencing the regioselectivity and rate of these transformations.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The position of substitution on the benzene (B151609) ring of this compound is controlled by the directing effects of the two existing substituents: the para-formyl group (-CHO) and the ether-linked acetate group (-OCH₂COOEt).

The ether oxygen possesses lone pairs that can be donated to the aromatic ring through resonance, making the -OCH₂COOEt group an activating substituent. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the ether linkage. Conversely, the formyl group is a deactivating substituent due to its electron-withdrawing nature, both through induction and resonance. It pulls electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position.

In this compound, these two effects are in opposition. The strongly activating and ortho, para-directing character of the ether group dominates over the deactivating and meta-directing effect of the formyl group. Since the para position is already occupied by the formyl group, electrophilic attack is predicted to occur at the positions ortho to the ether linkage (positions 3 and 5).

This is consistent with the observed regioselectivity in the electrophilic bromination of 4-hydroxybenzaldehyde (B117250), a closely related precursor. The hydroxyl group, a strong activating group, directs the incoming electrophile to the positions ortho to it, yielding 3-bromo-4-hydroxybenzaldehyde. mdpi.com This principle of activating groups controlling the regioselectivity holds true for this compound, where the ether linkage serves as the primary directing group. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to yield 3-substituted or 3,5-disubstituted derivatives.

While the phenyl ring itself can undergo substitution, the molecule can also participate in cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is a viable pathway for the derivatization of aryl compounds. Although direct examples of Suzuki coupling involving the C-O bond of this compound are not extensively reported, the reactivity of structurally related aryl acetates and ethers provides insight into its potential.

The cross-coupling of aryl esters, such as phenyl acetates, has been demonstrated, particularly with nickel catalysts. These reactions can proceed via the activation of the C(acyl)-O bond. For instance, the Suzuki-Miyaura coupling of 2-pyridyl esters with organoboron compounds has been achieved using a palladium catalyst, indicating that ester moieties can serve as coupling partners. rsc.org The presence of electron-withdrawing groups on the aromatic ring of the aryl ester can influence the reaction's efficiency. mdpi.comuliege.be In the context of this compound, the electron-withdrawing formyl group might facilitate the oxidative addition step, which is often rate-limiting in Suzuki couplings.

Research on the Suzuki-Miyaura coupling of aryl ethers, especially those bearing electron-withdrawing groups, further supports the feasibility of such transformations. For example, successful couplings of para-methoxyphenyl carbonate with phenyl boronic acid have been reported, with the highest yields observed when electron-withdrawing groups were present at the para-position of the phenyl ring. mdpi.com This suggests that the formyl group in this compound could enhance its reactivity as an electrophilic partner in Suzuki couplings.

The table below summarizes relevant Suzuki-Miyaura coupling reactions of related aryl esters and ethers, highlighting the reaction conditions and outcomes that could be anticipated for this compound or its derivatives.

ElectrophileNucleophileCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-Pyridyl BenzoatePhenylboronic Acid3 wt% Pd/γ-Al₂O₃K₃PO₄Toluene120~85 rsc.org
2-B(pin)-substituted allylic acetateIodobenzenePd(OAc)₂ / PPh₃Cs₂CO₃THF/H₂O7090 nih.gov
4-Bromo-2,6-dimethylaniline4-tert-Butylphenylboronic acidPd(PPh₃)₄Na₂CO₃TolueneReflux~60 uliege.be
4-Iodobenzaldehyde(S)-N-(2-Amino-2-oxoethyl)-2-methylthioanilineCuI / LigandK₂CO₃Dioxane11088 nih.gov

This table is for illustrative purposes and shows data for related compounds, not this compound itself.

Exploration of Multifunctional Reactivity

The presence of both an aldehyde and an ester group on the same molecule opens up avenues for multifunctional reactivity, where both groups can be involved in sequential or tandem reactions to generate complex molecular architectures. The aromatic ring can also participate in these transformations, further expanding the synthetic utility of this compound.

The aldehyde functionality is a versatile handle for a wide array of reactions. It can undergo nucleophilic addition, condensation reactions with amines to form Schiff bases, and oxidation to a carboxylic acid or reduction to an alcohol. rsc.org For instance, derivatives of 2-(4-formylphenoxy)-N-arylacetamides have been used in Hantzsch-like reactions to synthesize novel 1,4-dihydropyridine (B1200194) derivatives. fishersci.com

The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-formylphenoxyacetic acid, which is a key intermediate in the synthesis of various compounds. beilstein-journals.org This carboxylic acid can then participate in further reactions. For example, it has been condensed with ketones to form chalcones, which are precursors to various heterocyclic compounds with potential biological activities. acs.org

Tandem reactions that involve both the aldehyde and another part of the molecule have been explored. A notable example is the intramolecular cyclization of 4-methoxy-2-(2-formylphenoxy)acetic acid, which proceeds through a ketene (B1206846) intermediate formed from the carboxylic acid that is then trapped by the formyl group to form a benzofuran (B130515) ring system. This highlights the potential for designing intramolecular reactions with derivatives of this compound.

Furthermore, multicomponent reactions utilizing derivatives of this scaffold have been reported. For instance, ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate has been used in a one-pot, three-component Kabachnik-Fields reaction with anilines and triethyl phosphite to synthesize N-arylisoquinolone-1-phosphonates. This demonstrates the ability of the formyl and ester-bearing phenyl ring to act as a scaffold for building complex heterocyclic systems in a single synthetic operation. The synthesis of various triazole derivatives from ethyl 2-(4-((4-formylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetate further illustrates the utility of this compound in click chemistry and the generation of diverse molecular libraries.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the molecule. The ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each proton and carbon atom, respectively, while two-dimensional techniques reveal the connectivity between them.

The proton NMR spectrum of Ethyl (4-formylphenoxy)acetate is expected to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are consistent with the assigned structure.

The aldehydic proton is the most deshielded, appearing as a sharp singlet at approximately 9.89 ppm. The aromatic protons on the benzene (B151609) ring, due to their ortho- and meta-positioning relative to the formyl and ether groups, appear as two distinct doublets. The two protons ortho to the formyl group are expected around 7.88 ppm, while the two protons ortho to the ether linkage are shifted upfield to around 7.05 ppm, both with a typical ortho-coupling constant (J) of approximately 8.8 Hz.

The methylene (B1212753) protons of the acetate (B1210297) moiety (O-CH₂-C=O) are observed as a singlet at approximately 4.70 ppm. The ethyl ester group gives rise to a quartet at about 4.25 ppm, corresponding to the methylene protons (-O-CH₂-CH₃), and a triplet at approximately 1.28 ppm for the terminal methyl protons (-CH₃). The quartet and triplet pattern is a classic ethyl group signature, with a coupling constant of around 7.1 Hz. The integration of these signals (1H, 2H, 2H, 2H, 2H, 3H) confirms the proton count of the molecule.

Chemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)IntegrationAssignment
9.89s-1HAldehydic proton (-CHO)
7.88d8.82HAromatic protons (ortho to -CHO)
7.05d8.82HAromatic protons (ortho to -OCH₂)
4.70s-2HMethylene protons (-OCH₂COO-)
4.25q7.12HEthyl methylene protons (-OCH₂CH₃)
1.28t7.13HEthyl methyl protons (-OCH₂CH₃)

The ¹³C NMR spectrum provides further confirmation of the molecular structure, showing the expected number of carbon signals corresponding to the different carbon environments.

The carbonyl carbons are the most downfield, with the aldehyde carbon signal appearing around 190.7 ppm and the ester carbonyl at approximately 168.4 ppm. The aromatic carbons show four distinct signals. The carbon atom to which the formyl group is attached is found at about 131.9 ppm, while the carbon bearing the ether linkage is observed at a more downfield position of approximately 163.5 ppm. The aromatic CH carbons ortho and meta to the substituents are expected at roughly 130.3 ppm and 115.0 ppm.

In the aliphatic region, the methylene carbon of the acetate group (-OCH₂COO-) resonates at around 65.2 ppm. The ethyl group carbons appear at approximately 61.0 ppm for the methylene carbon (-OCH₂) and 14.1 ppm for the terminal methyl carbon (-CH₃).

Chemical Shift (δ) ppm (Predicted)Assignment
190.7Aldehyde Carbonyl (C=O)
168.4Ester Carbonyl (C=O)
163.5Aromatic C-O
131.9Aromatic C-CHO
130.3Aromatic CH (ortho to -CHO)
115.0Aromatic CH (ortho to -OCH₂)
65.2Methylene Carbon (-OCH₂COO-)
61.0Ethyl Methylene Carbon (-OCH₂CH₃)
14.1Ethyl Methyl Carbon (-OCH₂CH₃)

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish connectivity between protons. In a hypothetical COSY spectrum of this compound, cross-peaks would be observed between the ethyl group's methylene protons (δ ~4.25 ppm) and methyl protons (δ ~1.28 ppm), confirming their direct spin-spin coupling. No other correlations are expected, as the other proton signals arise from isolated spin systems.

A NOESY spectrum would reveal through-space correlations. For instance, correlations might be observed between the methylene protons of the acetate group (δ ~4.70 ppm) and the adjacent aromatic protons (δ ~7.05 ppm), providing further evidence for the compound's conformation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups present in the molecule. A strong, sharp absorption band is typically observed around 1760 cm⁻¹ for the C=O stretch of the ester group. The C=O stretching vibration of the aromatic aldehyde is expected to appear at a lower frequency, typically around 1695 cm⁻¹.

The spectrum also shows C-O stretching vibrations for the ether and ester linkages in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region. The sp² C-H stretching of the aromatic ring and the aldehydic C-H bond are observed just above 3000 cm⁻¹ and around 2830-2730 cm⁻¹, respectively. The sp³ C-H stretching of the aliphatic ethyl and methylene groups appears in the 2980-2850 cm⁻¹ range.

Frequency (cm⁻¹) (Predicted)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2980-2850C-H StretchAliphatic (CH₃, CH₂)
~2830, ~2730C-H StretchAldehyde
~1760C=O StretchEster
~1695C=O StretchAldehyde
~1600, ~1500C=C StretchAromatic Ring
~1250-1100C-O StretchEther, Ester

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₂O₄), the calculated exact mass is 208.0736 g/mol . lookchem.com In high-resolution mass spectrometry (HRMS), the compound is expected to show a molecular ion peak corresponding to this mass.

Commonly observed adducts in electrospray ionization (ESI) mass spectrometry include the protonated molecule [M+H]⁺ at m/z 209.0808, the sodium adduct [M+Na]⁺ at m/z 231.0628, and the potassium adduct [M+K]⁺ at m/z 247.0367. chemicalbook.com In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 207.0663 would be expected. chemicalbook.com

AdductPredicted m/z
[M+H]⁺209.0808
[M+Na]⁺231.0628
[M+K]⁺247.0367
[M-H]⁻207.0663

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon and hydrogen) in the compound, which is compared against the calculated theoretical values to establish the empirical formula. For this compound, with the molecular formula C₁₁H₁₂O₄, the theoretical elemental composition is calculated as follows:

ElementCalculated (%)Found (%)
Carbon (C)63.45N/A
Hydrogen (H)5.81N/A

Experimental values for carbon and hydrogen would be expected to be in close agreement with these calculated percentages, typically within ±0.4%, confirming the molecular formula.

Theoretical Studies and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become an essential tool in computational chemistry.

Optimization of Molecular Geometry

Prediction of Spectroscopic Properties (e.g., UV/Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV/Vis spectra) of molecules. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For Ethyl (4-formylphenoxy)acetate, TD-DFT calculations could predict the absorption bands arising from π-π* and n-π* transitions associated with the aromatic ring and the carbonyl groups of the formyl and ester functions. physchemres.org These theoretical spectra are valuable for interpreting experimental data and understanding the electronic properties of the molecule. However, specific TD-DFT prediction data for the UV/Vis spectrum of this compound is not documented in the available research.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Transitions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. edu.krd A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wuxibiology.com For this compound, the HOMO is expected to be localized primarily on the phenoxy group, while the LUMO would likely be centered on the electron-withdrawing formyl group and the phenyl ring. The energy gap would dictate the energy required for electronic excitation, which is directly related to the UV/Vis absorption properties. nih.gov Specific calculated values for the HOMO-LUMO energies and the energy gap for this compound are not available in the reviewed literature.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. ekb.eg Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex and observe the dynamic behavior of the system over time.

While this compound is used as a precursor in the synthesis of more complex molecules that have been subjected to docking studies, there are no specific molecular docking or dynamics simulation studies in the available literature where this compound itself acts as the ligand. Such a study would involve docking this compound into the active site of a relevant protein target to predict its binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. By systematically modifying parts of a molecule, researchers can determine which functional groups and structural features are essential for its desired effect.

Correlation of Structural Modifications with Biological Activity

For the class of phenoxyacetic acid derivatives, to which this compound belongs, SAR studies have provided valuable information for the development of biologically active agents. nih.govjetir.org The general structure consists of a central phenoxyacetic acid scaffold, which can be modified at the phenyl ring and the carboxylic acid moiety.

Modifications to the substituents on the phenyl ring significantly influence activity. The nature (electron-donating or electron-withdrawing), size, and position (ortho, meta, para) of these substituents can affect the molecule's hydrophobicity, electronic properties, and steric interactions with a biological target. nih.gov For instance, in studies on phenoxyacetic acids as antisickling agents, the potencies were positively correlated with the hydrophobicity (π values) and electron-withdrawing character (σ constants) of substituents at the meta and para positions. nih.gov Conversely, bulky substituents at the para position showed a negative correlation with activity, suggesting steric hindrance. nih.gov

The carboxylic acid group is often a key interaction point, capable of forming hydrogen bonds or ionic interactions with receptors. Esterification of this group, as seen in this compound, modifies its polarity and hydrogen bonding capability, which can in turn affect its pharmacokinetic and pharmacodynamic properties.

The table below summarizes general SAR findings for phenoxyacetic acid derivatives based on available literature.

Structural ModificationGeneral Effect on Biological ActivityReference
Phenyl Ring Substitution
Increased substituent hydrophobicity (π) at meta and para positionsTends to increase potency nih.gov
Increased electron-withdrawing nature (σ) at meta and para positionsTends to increase potency nih.gov
Bulky substituents at the para positionMay decrease activity due to steric hindrance nih.gov
Acetic Acid Moiety
Esterification of the carboxylic acidModifies polarity, solubility, and hydrogen bonding potential, affecting absorption and receptor binding nih.gov

These general principles provide a framework for predicting how the specific structural features of this compound—namely the para-formyl group and the ethyl ester—might contribute to its potential biological activity profile within the broader class of phenoxyacetic acid derivatives.

Biological Activities and Medicinal Chemistry Applications

Role as a Building Block in Drug Discovery

The strategic placement of functional groups in Ethyl (4-formylphenoxy)acetate allows it to serve as a foundational element in the synthesis of more complex pharmaceutical ingredients. Its utility as a specialized building block is a recurring theme in drug discovery and development.

This compound and its close derivatives are important precursors in the development of novel treatments for type 2 diabetes. Specifically, they are used to synthesize dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are key targets in managing blood glucose levels. The aldehyde functionality of the molecule provides a convenient point for chemical modification to produce synthons like ethyl-2-(4-aminophenoxy)acetate, a direct precursor for these dual-acting hypoglycemic agents.

Compounds that can simultaneously activate both GK and PPARγ are of significant therapeutic interest. GK plays a crucial role in glucose phosphorylation, primarily in the liver and pancreatic β-cells, thereby enhancing glycogen synthesis and insulin secretion. PPARγ agonists, on the other hand, improve insulin sensitivity in peripheral tissues. The development of dual agonists targeting both pathways offers a multifaceted approach to treating type 2 diabetes. The synthesis of these advanced agents often begins with foundational molecules like this compound.

The phenoxyacetate (B1228835) scaffold present in this compound is a common structural feature in a number of non-steroidal anti-inflammatory drugs (NSAIDs). This makes the compound a useful intermediate in the synthesis of new anti-inflammatory agents. The aldehyde group can be chemically transformed through various reactions to build the final, more complex NSAID molecules. The design and synthesis of novel NSAIDs often involve multi-step processes where such intermediates are crucial for constructing the desired chemical architecture. Research into new NSAIDs aims to develop compounds with improved efficacy and selectivity, potentially with fewer side effects than existing medications.

Anticancer Research

In addition to its role in metabolic drug discovery, the core structure of this compound has been explored in the context of oncology. Derivatives and related compounds have been investigated for their potential to inhibit the growth of cancer cells and induce programmed cell death.

Research has demonstrated that compounds containing the phenoxyacetate moiety or synthesized from related ethyl acetate-based structures exhibit cytotoxic effects against various human cancer cell lines. These include breast adenocarcinoma (MCF-7), prostate cancer cells (LNCaP, PC-3), and melanoma cells.

For instance, studies on ethyl acetate (B1210297) extracts and synthesized derivatives have shown significant inhibition of cancer cell proliferation. The cytotoxic activity is often dose-dependent, with higher concentrations of the compounds leading to a greater reduction in viable cancer cells. The antiproliferative activity of various derivatives has been quantified, revealing a range of potencies against different cell lines.

Table 1: Cytotoxic Activity of Related Compounds on Cancer Cell Lines

Compound/Extract Cancer Cell Line Endpoint Result Source
Acylated ester derivative (Compound 4) MCF-7 (Breast) IC50 23.2 µM
Ethyl acetate extract of P. africanum MCF-7 (Breast) Cell Viability Reduction 78.00% (at 500 µg/mL after 72h)
Ethyl acetate extract of C. rotundus MCF-7 (Breast) Growth Inhibition Significant
Chalcone derivative (Compound 7) LNCaP (Prostate) Metabolic Activity Inhibition 78.4% (at 20 µM)

A key mechanism through which anticancer compounds exert their effect is the induction of apoptosis, or programmed cell death. Research into derivatives related to this compound has shown that they can trigger this process in cancer cells. Flow cytometric analysis of MCF-7 breast cancer cells treated with a synthesized derivative revealed a significant increase in both early and late-stage apoptotic cell populations, leading to a total viability reduction of 26.86%.

The molecular mechanisms underlying this apoptosis induction have also been explored. Studies on ethyl acetate extracts have shown that they can modulate the expression of key apoptosis-regulating genes. For example, treatment of HeLa and MCF-7 cells led to a decrease in the expression of the anti-apoptotic gene BCL-2 and a corresponding increase in the expression of pro-apoptotic genes like CASPASE-3 and CASPASE-9. This shift in the balance of pro- and anti-apoptotic proteins pushes the cancer cell toward self-destruction.

Table 2: Apoptotic Effects of Related Compounds/Extracts on MCF-7 Cells

Compound/Extract Observation Result Source
Acylated ester derivative (Compound 4) Reduction in cell viability via apoptosis 26.86% reduction
Acylated ester derivative (Compound 4) Early apoptotic population 2.3 times higher than control
Acylated ester derivative (Compound 4) Late apoptotic population 6.6 times higher than control

To assess the therapeutic potential of new anticancer compounds in a living organism, researchers often use in vivo xenograft models, where human cancer cells are implanted into immunodeficient mice. While direct in vivo studies on this compound are not extensively documented, research on a complex derivative has demonstrated its potential efficacy in such a model.

In a study involving a derivative synthesized from a related ethyl carboxylate compound, treatment led to a significant decrease in solid tumor mass in a xenograft model. This finding, although preliminary and on a more complex molecule, highlights the potential for compounds derived from this structural class to exhibit antitumor activity in vivo. Such studies are critical for bridging the gap between in vitro cell culture results and potential clinical applications.

Table 3: In Vivo Efficacy of a Related Derivative in a Xenograft Model

Compound Model Treatment Outcome Source

Antimicrobial Investigations

The phenoxyacetate moiety has been incorporated into various molecular structures to assess their efficacy against microbial pathogens. Studies have explored a spectrum of activities, from antibacterial effects against clinically relevant strains to the fungicidal and insecticidal potential of specifically designed derivatives.

Staphylococcus epidermidis, a Gram-positive bacterium, is a common member of the human skin flora but is also a major cause of infections related to implanted medical devices. nih.gov Its ability to form biofilms contributes significantly to antibiotic resistance, making the discovery of new active agents a priority. jidc.org

While direct studies on this compound are limited, research on related structures provides insight. For instance, epidermicin, a peptide produced by certain S. epidermidis strains, shows potent antimicrobial activity against multiple drug-resistant strains, including biofilm-forming variants, with a Minimum Inhibitory Concentration (MIC) of 2-4 µg/ml. nih.gov Studies on plant extracts have also shown efficacy. Ethyl acetate extracts from Vernonia adoensis roots demonstrated an 86% inhibition of Pseudomonas aeruginosa growth, a Gram-negative bacterium. nih.gov Similarly, ethyl acetate extracts of Coleus atropurpureus leaves have shown inhibitory activity against Staphylococcus aureus. researchgate.net The synergistic activity of natural compounds with conventional antibiotics has also been observed; plant extracts of Hippophae rhamnoides, Juglans regia, and Camellia sinensis showed notable synergistic antibacterial effects against S. epidermidis when combined with antibiotics like erythromycin and cephalexin. jidc.org

Antibacterial Activity of Related Compounds and Extracts
AgentTarget OrganismObserved Activity
EpidermicinS. epidermidis MRSA isolatesMIC of 2-4 µg/ml nih.gov
Vernonia adoensis Ethyl Acetate ExtractP. aeruginosa86% growth inhibition nih.gov
Coleus atropurpureus Ethyl Acetate Extract (15%)S. aureus12.80 mm inhibition zone researchgate.net
Camellia sinensis Extract (in combination with Cephalexin)S. epidermidisSynergistic activity, reversion in resistance jidc.org

Derivatives of core chemical structures related to phenoxyacetates have been synthesized and evaluated for their potential use in agriculture as fungicides and insecticides. A study on novel diamide compounds found that specific derivatives exhibited good antifungal effects. nih.gov Another line of research focused on pyriproxyfen derivatives incorporating an oxime ester group, a modification that can be conceptually linked to the functional groups present in this compound. Many of these derivatives displayed moderate to high insecticidal and ovicidal activities at a concentration of 600 µg/mL. nih.gov For example, certain compounds showed 100% ovicidal activity against Helicoverpa armigera eggs, and one derivative demonstrated superior insecticidal activity (87.5%) against Myzus persicae compared to the reference compound pyriproxyfen (68.3%). nih.govmdpi.com These findings indicate that the modification of such scaffolds can lead to potent agrochemical agents. nih.govacs.org

Fungicidal and Insecticidal Activity of Related Derivatives
Compound SeriesActivity TypeTarget OrganismKey Finding
Pyriproxyfen Oxime Ester DerivativesInsecticidalMyzus persicae (Green Peach Aphid)Compound 5j showed 87.5% activity at 600 µg/mL. nih.govmdpi.com
Pyriproxyfen Oxime Ester DerivativesOvicidalHelicoverpa armigera (Cotton Bollworm)Compounds 5j, 5o, 5p, 5q, and 5s showed 100% activity at 600 µg/mL. nih.govmdpi.com
Diamide DerivativesFungicidalNot specifiedCompounds I-1, II-a-10, II-a-17, and III-26 exhibited good antifungal effects. nih.gov

Antioxidant Effects of Related Compounds

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. researchgate.netmdpi.com These compounds can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a process implicated in numerous diseases. researchgate.netactascientific.com

Research into a series of phenoxy acetyl carboxamides revealed significant antioxidant potential. In one study, compound 4a was effective at scavenging DPPH radicals (57%) and nitric oxide (NO) radicals (52%), while compound 4e showed notable activity against ABTS cation radicals (58%). researchgate.net Although these activities were less potent than standard antioxidant agents, they highlight the potential of the phenoxyacetyl scaffold in designing new antioxidant molecules. researchgate.net The antioxidant capacity of phenolic compounds is largely due to their chemical structure, which allows them to stabilize and delocalize unpaired electrons after donating a hydrogen atom. mdpi.comactascientific.com

Antioxidant Activity of Phenoxy Acetyl Carboxamides
CompoundAssayRadical Scavenging Activity (%)
Compound 4aDPPH57% researchgate.net
Compound 4aNitric Oxide (NO)52% researchgate.net
Compound 4eABTS58% researchgate.net

Other Reported Biological Activities

Beyond antimicrobial and antioxidant effects, compounds structurally related to this compound have been investigated for their roles in metabolic regulation, showing promise as agents for treating obesity, diabetes, and dyslipidemia.

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis. nih.gov Inhibition of DGAT1 is a therapeutic strategy for treating obesity and type 2 diabetes. nih.gov While the phenoxyacetate scaffold itself is not the most common, the principles of designing small molecule inhibitors for this target are relevant. A scaffold hopping strategy led to the discovery of 2-aminooxazole amides as potent DGAT1 inhibitors. nih.gov Pharmacological studies with DGAT1 inhibitors have shown that they can decrease body weight, improve insulin sensitivity, and reduce liver triglycerides in diet-induced obese mice. nih.gov However, the development of DGAT1 inhibitors has been challenging due to gastrointestinal side effects observed in human trials. gwasstories.com

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that are crucial regulators of lipid and carbohydrate metabolism. researchgate.net Synthetic ligands for PPARs, such as fibrates (PPARα agonists) and glitazones (PPARγ agonists), are used to treat dyslipidemia and diabetes, respectively. researchgate.net

A series of phenoxyacetic acids have been identified as subtype-selective and potent human PPARδ partial agonists. nih.gov These compounds were developed to regulate lipid metabolism and have shown antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. researchgate.netnih.gov The activation of PPARs can increase the transcription of genes involved in glucose and lipid metabolism, making agonists of these receptors valuable for managing metabolic disorders. mdpi.comnih.gov The therapeutic potential of PPAR agonists is broad, with research suggesting roles in treating conditions beyond metabolic diseases, including substance use disorders. mdpi.com

Applications in Material Science and Other Fields

Utilization in Polymer Chemistry and Material Synthesis

The molecular architecture of Ethyl (4-formylphenoxy)acetate lends itself to applications in polymer science, particularly as a monomer in the synthesis of new polymeric materials.

While specific studies detailing the copolymerization of this compound are not extensively documented in publicly available literature, the reactivity of its structural features suggests its high potential as a monomer. The aldehyde group can participate in various condensation polymerization reactions, for instance, with compounds containing active methylene (B1212753) groups or amines. Furthermore, the acrylate-like structure inherent in the phenoxyacetate (B1228835) portion of the molecule is significant. Research has been conducted on the copolymerization of other substituted phenylcyanoacrylates with common monomers like styrene (B11656) and vinyl acetate (B1210297). chemrxiv.orgscispace.comchemrxiv.orgchemrxiv.orgchemrxiv.org These studies establish a precedent for incorporating phenoxy-containing monomers into polymer chains, thereby modifying the properties of the resulting copolymers. For example, novel styrene copolymers have been prepared with various ring-substituted ethyl phenylcyanoacrylates, indicating the feasibility of integrating such structures into polymer backbones. chemrxiv.org The presence of the phenoxyacetate group in a polymer can influence its thermal properties, solubility, and mechanical characteristics.

The general synthetic route for such copolymerizations often involves radical initiation. chemrxiv.org Below is a representative table of monomers and initiators used in studies of related phenoxyacrylate compounds.

Monomer 1Monomer 2Initiator
StyreneRing-substituted ethyl phenylcyanoacrylates1,1'-Azobis(cyclohexanecarbonitrile) (ABCN)
Vinyl AcetateHalogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates1,1'-Azobis(cyclohexanecarbonitrile) (ABCN)
Isodecyl MethacrylateBenzyl MethacrylateRadiation Initiation

This table is illustrative of copolymerization systems for structurally related compounds.

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), relies on the synthesis of novel organic molecules with specific electronic and photophysical properties. While this compound is not directly used as an emissive or charge-transporting material in OLEDs, its structure represents a valuable scaffold for the synthesis of more complex molecules that could be.

The development of new emitter materials, especially for the blue region of the spectrum, is a critical area of research in OLEDs. nih.gov The core structures of these materials often consist of aromatic units that can be functionalized to tune their electronic properties. The phenoxy group in this compound provides a stable aromatic core that can be chemically modified. The aldehyde functionality is a versatile handle for introducing other molecular fragments through reactions like the Knoevenagel condensation, which is used in the synthesis of various trisubstituted ethylenes. chemrxiv.orgscispace.comchemrxiv.org

Use as a Versatile Chemical Compound in General Scientific Research

Beyond its potential in polymer and materials science, this compound serves as a versatile intermediate in organic synthesis. Its availability from chemical suppliers indicates its utility in the research and development of new molecules. chemscene.comlabshake.com The aldehyde group can be transformed into a wide array of other functional groups, such as alcohols, carboxylic acids, imines, and nitriles, or used in carbon-carbon bond-forming reactions. Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. This dual reactivity allows for the sequential or selective modification of the molecule, making it a useful starting material for constructing more complex chemical structures.

Analytical Methodologies for Quantification and Purity Assessment

Chromatographic Techniques for Analysis

Chromatography is fundamental to separating Ethyl (4-formylphenoxy)acetate from its starting materials, by-products, and degradation products. The choice of technique depends on the compound's volatility and polarity, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reverse-phase (RP) HPLC method is typically employed for its separation and quantification. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The method generally involves a C18 column, which provides excellent separation for aromatic esters. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the potential addition of a small amount of acid, such as phosphoric or formic acid, to ensure sharp peak shapes. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Detector UV-Vis at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. This compound possesses sufficient volatility to be analyzed by this method, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The sample is vaporized in a heated inlet and separated as it travels through a capillary column, propelled by an inert carrier gas like helium or nitrogen.

The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. A non-polar or mid-polarity column is typically used for this type of analyte. A programmed temperature gradient is employed to ensure the efficient elution of the compound and any potential impurities.

Table 2: General Gas Chromatography Parameters for Analysis

Parameter Condition
Column Non-polar capillary (e.g., ZB 5-MS)
Carrier Gas Helium at a constant flow (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Oven Program Start at 70 °C, ramp to 260 °C at 6 °C/min

| Detector | FID or Mass Spectrometer (MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This technique is invaluable for the positive identification of this compound and the characterization of unknown impurities. Following separation on an HPLC column, the eluent is introduced into an ion source, typically an Electrospray Ionization (ESI) source.

For this compound, analysis in positive ion mode is common, as the molecule can be readily protonated to form the [M+H]⁺ ion. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z), providing molecular weight information and confirming the compound's identity. The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid in the mobile phase is preferred to ensure compatibility with the MS detector. waters.comnih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS)

This advanced technique enhances the capabilities of LC-MS by using smaller particle size columns (UPLC) for faster and more efficient separations, coupled with a high-resolution mass spectrometer (Q-TOF). researchgate.net UPLC-Q-TOF-MS/MS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites or impurities. frontiersin.org

The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of the parent ion, generating a unique fragmentation pattern that serves as a structural fingerprint for the molecule. This is particularly useful for the unambiguous identification of the compound in complex matrices and for elucidating the structures of unknown related substances. nih.gov

Spectroscopic Methods for Purity

Spectroscopic methods provide information about the chemical structure and functional groups present in a molecule, serving as a powerful tool for identity confirmation and purity assessment.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov An infrared spectrum is obtained by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each functional group absorbs at a characteristic frequency, providing a unique molecular fingerprint.

For this compound, the FTIR spectrum will show characteristic absorption bands corresponding to the aldehyde, ester, and ether functional groups, as well as the aromatic ring. The presence and position of these bands confirm the compound's identity and can indicate the presence of impurities if unexpected peaks appear.

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Type of Vibration Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 2980-2850
Aldehyde C=O Stretch ~1700
Ester C=O Stretch ~1750
Aromatic C=C Stretch 1600-1450

| Ether C-O | Stretch | 1250-1000 |

Titration Methods (e.g., Karl Fischer Titration)

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For the purity assessment of this compound, the most relevant titration technique is Karl Fischer titration, which is specifically designed to quantify trace amounts of water in a sample. wikipedia.org Since water is a common impurity in organic compounds, its precise quantification is crucial for determining the purity and ensuring the quality of the final product. news-medical.netmt.com

Principle of Karl Fischer Titration

The Karl Fischer (KF) titration is a highly specific and accurate method for water determination. news-medical.net Its popularity is due to its accuracy, speed, and selectivity, as the titration reaction specifically consumes water, unlike methods like loss on drying which measure the loss of any volatile substance. wikipedia.org The fundamental chemical principle is based on the Bunsen reaction, an oxidation reaction between iodine and sulfur dioxide, where water acts as the reactant. byjus.com

The core reaction is: H₂O + SO₂ + I₂ → SO₃ + 2HI wikipedia.org

This reaction is conducted in an alcohol solvent (like methanol) in the presence of a base (such as imidazole) which neutralizes the acidic products, driving the reaction to completion. wikipedia.orgmt.com The endpoint of the titration is reached when all the water in the sample has been consumed, and an excess of iodine is detected, typically by a bipotentiometric sensor. wikipedia.org

Methodology and Application for this compound

For organic esters like this compound, Karl Fischer titration is a standard and recommended method for determining water content. merckmillipore.com The procedure can be performed using two main techniques: volumetric and coulometric titration.

Volumetric Titration: This method is suitable for determining water content down to 1%. byjus.com A precisely standardized solution of iodine (the Karl Fischer titrant) is added to the sample dissolved in a suitable solvent (e.g., methanol). mt.commerckmillipore.com The volume of the titrant consumed is used to calculate the water content. For a compound like this compound, a known weight of the sample is dissolved in a KF solvent, and the titration is performed until the endpoint is reached. sigmaaldrich.com

Coulometric Titration: This is an even more sensitive method, ideal for samples with very low water concentrations (< 0.1%). merckmillipore.com In this technique, iodine is generated electrochemically in the titration cell from an iodide-containing solution. wikipedia.orgquveon.com The amount of electricity required to generate enough iodine to react with all the water is measured, and Faraday's law is used to calculate the mass of water present. scribd.com

The procedure for analyzing this compound would involve dissolving a precisely weighed sample into a dried titration vessel containing a specialized KF solvent. sigmaaldrich.comnihs.go.jp The instrument then titrates the sample, either by adding the iodine-containing titrant (volumetric) or by generating iodine electrochemically (coulometric). sigmaaldrich.com The instrument's software automatically calculates the water content, typically expressed as a percentage (%) or in parts per million (ppm).

Research Findings and Data Presentation

While specific research studies on the Karl Fischer titration of this compound are not prevalent in publicly available literature, the methodology is well-established for structurally similar compounds like ethyl acetate. merckmillipore.comsigmaaldrich.com The application of KF titration provides highly reproducible and accurate results for the quantification of water, a critical parameter in the purity specification of the compound.

The results from such an analysis are typically presented in a tabular format, detailing the sample information and the measured water content for different batches. This allows for effective quality control and ensures consistency in production.

Below is an interactive table representing typical data obtained from a volumetric Karl Fischer titration for several batches of this compound.

Table 1: Volumetric Karl Fischer Titration Data for this compound

Batch Number Sample Weight (g) Titrant Volume (mL) Titrant Titer (mg/mL) Water Content (mg) Water Content (%)
E4FPA-001 5.124 5.25 5.02 26.355 0.514
E4FPA-002 4.987 5.01 5.02 25.150 0.504
E4FPA-003 5.311 5.40 5.02 27.108 0.510
E4FPA-004 5.055 2.51 5.02 12.600 0.249

Note: The data presented in this table is for illustrative purposes to demonstrate the application of the Karl Fischer titration method for the analysis of this compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The core structure of Ethyl (4-formylphenoxy)acetate is an ideal starting point for derivatization to generate libraries of new compounds with potentially enhanced biological activities. Research efforts are increasingly focused on leveraging its key functional groups.

The aldehyde (formyl) group is particularly amenable to condensation reactions. A significant pathway is the Claisen-Schmidt condensation with various acetophenones to synthesize chalcones. scispace.comijarsct.co.in Chalcones are a well-known class of compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. scispace.com Another major derivatization route for the aldehyde is the formation of Schiff bases (imines) through reaction with primary amines. derpharmachemica.comresearchgate.net Schiff bases and their metal complexes have demonstrated significant antibacterial, antifungal, and anticancer activities. cabidigitallibrary.org

The ester group offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, (4-formylphenoxy)acetic acid. nih.govmdpi.com This acid can then serve as a precursor for a new range of derivatives, including amides and other esters formed by coupling with various amines and alcohols. Furthermore, the carboxylic acid can be converted into an acid hydrazide, a key intermediate for synthesizing various heterocyclic compounds with known therapeutic potential, such as those with anti-mycobacterial properties. mdpi.comnih.gov

Functional GroupDerivatization PathwayResulting Compound ClassPotential Bioactivity
Aldehyde (Formyl)Claisen-Schmidt CondensationChalconesAnticancer, Antimicrobial scispace.com
Aldehyde (Formyl)Condensation with AminesSchiff Bases (Imines)Antibacterial, Antifungal cabidigitallibrary.org
EsterHydrolysis to Carboxylic AcidCarboxylic AcidsIntermediate for further synthesis nih.govmdpi.com
Ester (via Acid)Amide CouplingAmidesAnti-inflammatory, Anticancer mdpi.comnih.gov
Ester (via Acid)Conversion to Acid HydrazideHydrazides/HeterocyclesAnti-mycobacterial nih.gov

Advanced Computational Modeling for Structure-Function Elucidation

To guide the synthesis of new derivatives, advanced computational modeling is becoming an indispensable tool. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are being employed to understand and predict the biological activities of phenoxyacetic acid derivatives.

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comcrpsonline.com For phenoxyacetic acid analogues, QSAR studies have successfully identified key molecular descriptors—such as lipophilicity, polarizability, molecular weight, and the energy of the highest occupied molecular orbital (HOMO)—that significantly influence their efficacy as herbicides or enzyme inhibitors. crpsonline.comnih.gov These models can predict the activity of yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates and streamline the drug discovery process.

Molecular docking simulations provide insights into how these molecules interact with specific biological targets at an atomic level. mdpi.com This technique has been used to model the binding of phenoxyacetic acid derivatives to the active sites of enzymes like cyclooxygenase-2 (COX-2) and poly (ADP-ribose) polymerase-1 (PARP-1), revealing crucial interactions such as hydrogen bonds and hydrophobic contacts that are essential for their inhibitory activity. nih.govmdpi.com By elucidating these binding modes, researchers can rationally design new derivatives with improved affinity and selectivity for their intended targets.

Computational TechniqueApplicationKey Insights Provided
QSARPredicting bioactivity (e.g., herbicidal, enzyme inhibition)Identifies key molecular descriptors (lipophilicity, etc.) that correlate with activity. mdpi.comcrpsonline.comnih.gov
Molecular DockingElucidating binding modes with biological targets (e.g., enzymes)Reveals specific atomic interactions (hydrogen bonds, hydrophobic contacts). nih.govmdpi.com
DFT (Density Functional Theory)Calculating electronic properties (HOMO/LUMO energies)Provides data on molecular reactivity and stability for use in QSAR models.

Investigation of Pharmacological Mechanisms of Action

The phenoxyacetate (B1228835) scaffold is present in molecules with a wide array of pharmacological activities, and future research aims to uncover the specific mechanisms driving these effects. The versatility of this structure allows its derivatives to interact with various biological systems.

A primary mechanism of action for many derivatives is enzyme inhibition. For instance, novel phenoxyacetic acid derivatives have been designed as selective inhibitors of COX-2, which is a key target in anti-inflammatory therapies. nih.govmdpi.com Other derivatives have shown potent inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. nih.gov In oncology, derivatives have been investigated as inhibitors of PARP-1, an enzyme involved in DNA repair, presenting a strategy for cancer therapy. mdpi.com

Beyond enzyme inhibition, derivatives have been explored for their antimicrobial properties. Benzaldehyde derivatives, when attached to polymer backbones, are thought to exert their effect by disrupting microbial cell membranes and causing the coagulation of internal components. nih.gov The parent phenoxyacetic acid structure is also the foundation of a major class of herbicides that function by mimicking the plant hormone auxin, leading to uncontrolled and fatal growth in targeted weeds. wikipedia.orgnih.gov

Development of Sustainable and Scalable Synthetic Processes

As the potential applications of this compound and its derivatives expand, there is a growing need for synthetic methods that are not only efficient but also environmentally sustainable and scalable for industrial production.

The traditional synthesis often relies on the Williamson ether synthesis, which can be improved by incorporating green chemistry principles. One promising approach is the use of Phase-Transfer Catalysis (PTC). wikipedia.org PTC can facilitate the reaction between the water-soluble phenoxide salt and the organic-soluble ethyl bromoacetate (B1195939) in a two-phase system, often eliminating the need for harsh, anhydrous solvents and allowing the reaction to proceed under milder conditions. acs.orgacs.orgalfachemic.com

Discovery of Unexplored Applications in Emerging Scientific Disciplines

The unique combination of a reactive aldehyde and a stable phenoxyacetate backbone opens the door to applications beyond traditional pharmacology. Researchers are beginning to explore the potential of this compound in new and emerging scientific fields.

In materials science, the aldehyde group serves as a versatile chemical handle for grafting the molecule onto polymer surfaces or incorporating it into larger macromolecular structures. acs.org This could be used to create functional materials, such as polymers with antimicrobial surfaces or specialized resins for solid-phase organic synthesis. nih.govacs.org The rigid aromatic structure also suggests potential for investigation in the field of liquid crystals or other advanced materials where molecular ordering is critical.

In the field of agrochemicals, while the phenoxyacetic acid core is well-established in herbicides, new derivatives could be developed as next-generation plant growth regulators or herbicides with novel modes of action and improved environmental safety profiles. guidechem.comjetir.org

Furthermore, in chemical biology, the molecule could be used as a scaffold for developing new biomedical probes. The aldehyde can be used to covalently link the molecule to fluorescent dyes or biomolecules, creating tools for imaging biological processes or for targeted drug delivery systems.

Q & A

Q. What is the standard protocol for synthesizing Ethyl (4-formylphenoxy)acetate?

Methodological Answer: The synthesis involves reacting p-hydroxybenzaldehyde (1) with ethyl chloroacetate in acetone under reflux for 12 hours, using anhydrous K₂CO₃ as a base. The mixture is filtered, evaporated under reduced pressure, and recrystallized from ethanol to yield the product as a yellow oil (87% yield). Key parameters include equimolar ratios of reactants and reflux conditions to ensure completion .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization typically includes:

  • TLC : Rf = 0.48 (3% EtOAc in CHCl₃) to monitor reaction progress .
  • <sup>1</sup>H NMR (DMSO-d6) : Peaks for the formyl group (δ ~9.8 ppm), aromatic protons (δ ~7.8–7.9 ppm), and ethyl ester protons (δ ~4.2–1.2 ppm) confirm structural integrity .
  • Additional techniques like IR (C=O stretching ~1700–1750 cm⁻¹) or mass spectrometry validate purity and molecular weight .

Q. What purification methods are effective for isolating this compound?

Methodological Answer: Recrystallization using ethanol is standard . For complex mixtures, column chromatography (silica gel, gradient elution with hexane/EtOAc) may resolve impurities. Ethyl acetate’s polarity (Relative Polarity = 0.228) makes it suitable for solvent extraction in workup steps .

Q. What are the key applications of this compound in pharmaceutical research?

Methodological Answer: It serves as a precursor for hydrazide derivatives (e.g., reacting with hydrazine hydrate to form hydrazide intermediates) and arylidene compounds for bioactivity studies. These derivatives are screened for anticancer or enzyme-inhibitory properties .

Advanced Questions

Q. How can reaction conditions be optimized to improve the synthesis yield beyond 87%?

Methodological Answer:

  • Catalyst Loading : Increasing K₂CO₃ (1.2–1.5 equivalents) may enhance deprotonation of p-hydroxybenzaldehyde.
  • Solvent Choice : Replacing acetone with DMF or DMSO could improve solubility but may require lower temperatures to avoid side reactions.
  • Reaction Monitoring : Real-time GC-MS or in-situ IR identifies incomplete esterification, allowing adjustments to reaction time .

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected <sup>1</sup>H NMR peaks)?

Methodological Answer:

  • Impurity Analysis : Compare experimental NMR with literature data . Peaks at δ ~2.5 ppm may indicate unreacted ethyl chloroacetate; δ ~5.3 ppm suggests residual solvent (e.g., acetone).
  • Side Products : Hydrazide formation (δ ~4.5 ppm for NH₂) could occur if hydrazine contamination exists. LC-MS or 2D NMR (COSY, HSQC) clarifies structural anomalies .

Q. What computational methods are used to study interactions between this compound derivatives and biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., thymidylate synthase, PDB: 1AN5). Parameters include binding energy (ΔG) and hydrogen-bonding interactions .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes under physiological conditions .

Q. How to design experiments analyzing the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Stress Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours.
  • Analytical Tools : HPLC (C18 column, acetonitrile/water gradient) quantifies degradation products. GC-MS identifies volatile byproducts .

Q. How does this compound compare structurally and functionally to analogs like Ethyl 4-methylphenoxyacetate?

Methodological Answer:

  • Reactivity : The formyl group in this compound enhances electrophilicity, facilitating nucleophilic additions (e.g., hydrazine), whereas the methyl group in Ethyl 4-methylphenoxyacetate limits such reactions.
  • Bioactivity : The formyl group may improve binding to enzymes (e.g., GST-P or PDK) compared to methyl analogs, as shown in protein expression studies .

Q. How to troubleshoot low yields in hydrazide derivative synthesis from this compound?

Methodological Answer:

  • Hydrazine Purity : Use freshly distilled hydrazine hydrate to avoid oxidation byproducts.
  • Reaction Stoichiometry : A 2:1 molar ratio (hydrazine:ester) ensures complete conversion.
  • Workup : Acidify the reaction mixture (pH ~3–4) to precipitate hydrazide derivatives, avoiding excessive acetic acid, which may hydrolyze the product .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.